molecular formula C9H11ClO B8787648 4-Chloro-2,3,6-trimethylphenol CAS No. 36433-51-9

4-Chloro-2,3,6-trimethylphenol

Cat. No. B8787648
CAS RN: 36433-51-9
M. Wt: 170.63 g/mol
InChI Key: XNQJHONAJJVDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,3,6-trimethylphenol is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,3,6-trimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3,6-trimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

36433-51-9

Product Name

4-Chloro-2,3,6-trimethylphenol

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

4-chloro-2,3,6-trimethylphenol

InChI

InChI=1S/C9H11ClO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3

InChI Key

XNQJHONAJJVDKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

55 g of hydrogen chloride were passed into 400 ml of isopropanol at room temperature, and 28 g (0.2 mole) of 2,5,6-trimethylcyclohex-2-en-1-one and 4 g (0.028 mole) of copper(I) oxide were added to the resulting solution. Thereafter, the reaction mixture was heated to 70° C., and 75 liters/hour of air were passed in for 3 hours, while stirring. Gas chromatographic analysis (2 m OV 17, 200° C.) then showed that 2,5,6-trimethylcyclohex-2-en-1-one was no longer present, and that 2,3,6-trimethylphenol as well as a little 4-chloro-2,3,6-trimethylphenol had beed formed. 243 ml of a 30% strength solution of sodium methylate in methanol were then run in at room temperature, and a sample of the reaction mixture, after water had been added to it, had a pH of 4.2. The mixture was then heated at 62° C., and 75 liters/hour of air, which had been fed in uninterrupted throughout the entire process, was passed into the mixture at 62° C. for a further 16 hours.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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